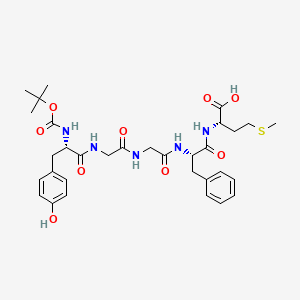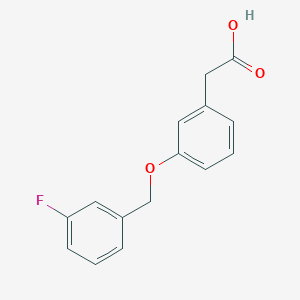
3-Amino-4-fluorophenol
Descripción general
Descripción
3-Amino-4-fluorophenol: is an organic compound with the molecular formula C6H6FNO . It is a derivative of phenol, where the hydrogen atoms at the 3rd and 4th positions of the benzene ring are substituted by an amino group (-NH2) and a fluorine atom (F), respectively. This compound is often used as an intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and material science .
Mecanismo De Acción
Target of Action
It’s known that fluorinated compounds like 3-amino-4-fluorophenol are widely used in various industries due to their unique properties .
Mode of Action
It’s known that fluorinated compounds can undergo enzymatic defluorination . For instance, 4-fluorophenol can be defluorinated by 4-fluorophenol monooxygenase . This enzyme catalyzes NADPH-dependent hydroxylation and defluorination of 4-fluorophenol .
Biochemical Pathways
It’s known that fluorinated compounds can be involved in various enzymatic reactions, including defluorination .
Pharmacokinetics
It’s known that the pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
It’s known that fluorinated compounds can have various biological effects, depending on their specific structures and targets .
Action Environment
The action of this compound can be influenced by various environmental factors . For instance, the stability and efficacy of the compound can be affected by factors such as temperature, pH, and the presence of other substances .
Análisis Bioquímico
Biochemical Properties
It is known that this compound can interact with various enzymes and proteins . The nature of these interactions is largely dependent on the specific biochemical context, including the presence of other molecules and environmental conditions .
Cellular Effects
It has been suggested that this compound may have potential effects on cell signaling pathways, gene expression, and cellular metabolism . These effects could influence cell function in various ways, potentially impacting processes such as cell growth, differentiation, and apoptosis .
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is possible that this compound may exhibit changes in its effects over time, potentially due to factors such as stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
There is currently limited information available on the dosage effects of 3-Amino-4-fluorophenol in animal models
Metabolic Pathways
The metabolic pathways involving this compound are not well-characterized. It is known that this compound can be involved in various biochemical reactions, potentially interacting with enzymes or cofactors .
Transport and Distribution
This compound may interact with transporters or binding proteins, potentially influencing its localization or accumulation within cells .
Subcellular Localization
The subcellular localization of this compound is not well-characterized. It is possible that this compound may be directed to specific compartments or organelles within cells, potentially due to targeting signals or post-translational modifications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method for synthesizing 3-Amino-4-fluorophenol involves the following steps:
Starting Material: 4-nitrophenol is used as the starting material.
Sulfonation Reaction: The 4-nitrophenol undergoes a sulfonation reaction in the presence of concentrated sulfuric acid at a controlled temperature of around 30°C to form a sulfonic acid derivative.
Fluorination: The sulfonic acid derivative is then subjected to a fluorination reaction using xenon difluoride as the fluorinating agent, resulting in the substitution of the sulfonic group with a fluorine atom at the 3rd position.
Desulfonation: The fluorinated product undergoes desulfonation in dilute sulfuric acid, followed by extraction to obtain the target compound, this compound.
Industrial Production Methods: For large-scale industrial production, the process involves similar steps but with optimizations for cost-effectiveness and efficiency. The use of 4-nitrophenol as a starting material is preferred due to its lower cost. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 3-Amino-4-fluorophenol undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding aniline derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of aniline derivatives.
Substitution: Formation of substituted phenol derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 3-Amino-4-fluorophenol is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study enzyme-catalyzed reactions involving fluorinated substrates. It serves as a model compound to investigate the mechanisms of enzymatic defluorination and the role of fluorine in biological systems .
Medicine: The compound is explored for its potential use in drug development. The presence of the fluorine atom can enhance the metabolic stability and bioavailability of drug candidates. It is also used in the synthesis of fluorinated analogs of biologically active molecules .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, dyes, and polymers. Its unique properties make it valuable in the development of materials with specific characteristics, such as increased resistance to degradation and improved performance .
Comparación Con Compuestos Similares
4-Amino-3-fluorophenol: Similar structure but with the positions of the amino and fluorine groups reversed.
2-Amino-4-fluorophenol: The amino group is at the 2nd position, and the fluorine atom is at the 4th position.
3-Amino-2-fluorophenol: The amino group is at the 3rd position, and the fluorine atom is at the 2nd position.
Uniqueness: 3-Amino-4-fluorophenol is unique due to the specific positioning of the amino and fluorine groups, which can influence its reactivity and interactions with other molecules. This unique arrangement allows for distinct chemical and biological properties, making it valuable in various applications .
Propiedades
IUPAC Name |
3-amino-4-fluorophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FNO/c7-5-2-1-4(9)3-6(5)8/h1-3,9H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJCSFNNTQGRAKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20542795 | |
| Record name | 3-Amino-4-fluorophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20542795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62257-16-3 | |
| Record name | 3-Amino-4-fluorophenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62257-16-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Amino-4-fluorophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20542795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-amino-4-fluorophenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

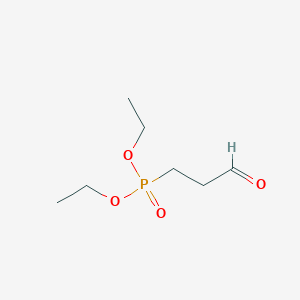
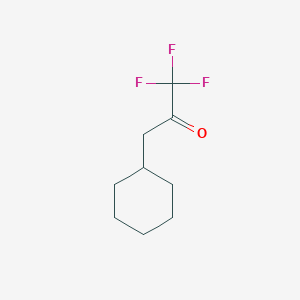
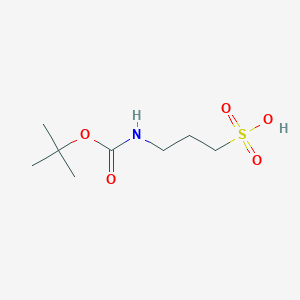

![1,3-Dimethyl-1H-benzo[d]imidazol-3-ium iodide](/img/structure/B1338217.png)





